molecular formula C9H9F3O5S B1605157 2,6-Dimethoxyphenyl trifluoromethanesulfonate CAS No. 60319-07-5

2,6-Dimethoxyphenyl trifluoromethanesulfonate

Cat. No. B1605157
CAS RN: 60319-07-5
M. Wt: 286.23 g/mol
InChI Key: MMOZMBDXJRPZLZ-UHFFFAOYSA-N
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Description

2,6-Dimethoxyphenyl trifluoromethanesulfonate is an organic compound with the empirical formula C9H9F3O5S . It has a molecular weight of 286.22 .


Molecular Structure Analysis

The molecular structure of 2,6-Dimethoxyphenyl trifluoromethanesulfonate consists of a phenyl ring substituted with two methoxy groups at the 2 and 6 positions and a trifluoromethanesulfonate group .


Physical And Chemical Properties Analysis

2,6-Dimethoxyphenyl trifluoromethanesulfonate has a boiling point of 115 °C at 0.2 mmHg and a density of 1.376 g/mL at 25 °C . Its refractive index is 1.4630 .

Scientific Research Applications

Labeling Reagent in Chromatography

2,6-Dimethoxyphenyl trifluoromethanesulfonate has been explored for its potential as a labeling reagent in chromatography. Tanaka, Muramatsu, and Yasaka (1994) synthesized a highly reactive and sensitive labeling reagent, 2-(6,7-dimethoxy-2,3-naphthalimido)ethyl trifluoromethanesulfonate, for determining carboxylic acids by high-performance liquid chromatography (Tanaka, Muramatsu, & Yasaka, 1994).

Lewis Acid Catalyst

Ishihara, Kubota, Kurihara, and Yamamoto (1996) reported on the application of scandium trifluoromethanesulfonate, a compound related to 2,6-dimethoxyphenyl trifluoromethanesulfonate, as an extremely active Lewis acid catalyst. This catalyst is particularly effective for the acylation of alcohols with acid anhydrides and mixed anhydrides, demonstrating remarkable catalytic activity (Ishihara, Kubota, Kurihara, & Yamamoto, 1996).

Synthetic Transformations

Kurt Ritter (1993) discussed the increasing use of vinyl and aryl trifluoromethanesulfonates, compounds closely related to 2,6-dimethoxyphenyl trifluoromethanesulfonate, in various synthetic transformations. These compounds are particularly valued for their application in cross-coupling reactions, addition reactions to alkenes and alkynes, and in natural product synthesis (Ritter, 1993).

Organic Synthesis

Kazakova and Vasilyev (2017) reviewed the use of trifluoromethanesulfonic acid in organic synthesis, highlighting its role in reactions like electrophilic aromatic substitution, formation of carbon-carbon and carbon-heteroatom bonds, and in the synthesis of carbo- and heterocyclic structures. This research provides insight into the broader category of trifluoromethanesulfonates, which includes 2,6-dimethoxyphenyl trifluoromethanesulfonate (Kazakova & Vasilyev, 2017).

Safety And Hazards

This compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the GHS classification . It is harmful if swallowed and causes serious eye irritation . The recommended personal protective equipment includes a dust mask type N95 (US), eyeshields, and gloves .

properties

IUPAC Name

(2,6-dimethoxyphenyl) trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3O5S/c1-15-6-4-3-5-7(16-2)8(6)17-18(13,14)9(10,11)12/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMOZMBDXJRPZLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60343849
Record name 2,6-Dimethoxyphenyl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60343849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dimethoxyphenyl trifluoromethanesulfonate

CAS RN

60319-07-5
Record name 2,6-Dimethoxyphenyl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60343849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Dimethoxyphenyl trifluoromethanesulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
WM Seganish, P DeShong - The Journal of Organic Chemistry, 2004 - ACS Publications
Pentavalent aryl and heteroaryl bis(catechol) silicates undergo palladium-catalyzed cross-coupling with aryl and heteroaryl triflates in the presence of a fluoride source in excellent …
Number of citations: 145 pubs.acs.org
FT Konopka - 2017 - repositories.lib.utexas.edu
Functional organic materials for use in inorganic semiconductor applications is of high scientific interest due to the need for flexible, conductive materials that can be utilized in solar …
Number of citations: 0 repositories.lib.utexas.edu
JM Saa, G Martorell, A Garcia-Raso - The Journal of Organic …, 1992 - ACS Publications
Results and Discussion Reaction Conditions. Thesalient features of the present study are summarized in Table I. Aryl triflates were synthesized uneventfully (see the Experimental …
Number of citations: 136 pubs.acs.org
KL Evans - 1993 - search.proquest.com
Enzymes exhibit extraordinary efficiency and specificity in catalysis. A source of the catalytic power observed in enzymes has been attributed to the ability of the enzyme-substrate …
Number of citations: 4 search.proquest.com
T Wang - 2022 - archiv.ub.uni-heidelberg.de
The thesis is focused on hydroxylamine-mediated direct arene CH amination and CC amination from benzyl alcohols, alkylarenes, styrenes and benzyl ethers/esters, which are used for …
Number of citations: 3 archiv.ub.uni-heidelberg.de
WM Seganish - 2005 - search.proquest.com
One of the most versatile methods for the formation of aryl-aryl bonds is the palladium-catalyzed cross-coupling reaction. Previous work in the DeShong laboratory has demonstrated the …
Number of citations: 4 search.proquest.com
SN Gurley - 2010 - search.proquest.com
Following the discovery of the cannabinoid receptors, research in the field of cannabinoids has grown exponentially over the last two decades. Cannabinoids have been shown to have …
Number of citations: 1 search.proquest.com

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